Methyl 4-((6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride
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Description
Methyl 4-((6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride is a useful research compound. Its molecular formula is C24H24ClN3O4S and its molecular weight is 485.98. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Behavior in Aprotic Media
Research on the electrochemical behavior of dihydropyridines and tetrahydrobipyridines, which share structural similarities with the compound of interest, has shown that these compounds can undergo oxidation and reduction processes in aprotic media. This behavior is essential for developing electrochemical sensors and devices (Trazza, Andruzzi, & Carelli, 1982).
Antimicrobial Evaluation of Pyridyl Benzoates
Studies on substituted pyridyl benzoates have demonstrated their potential as antimicrobial agents. Specifically, certain pyridyl 4-chlorobenzoates showed comparable activity to standard antibiotics against gram-positive bacteria, indicating their potential in developing new antimicrobial compounds (Eldeab, 2019).
Synthesis and Photophysical Properties
The synthesis and examination of S, N, and Se-modified methyl salicylate derivatives offer insights into how modifications to molecular structures can significantly impact their photophysical properties. Such studies are foundational for developing advanced materials for optical and electronic applications (Yoon et al., 2019).
Herbicidal Applications
Research on the synthesis of herbicidal ingredients like ZJ0273, which shares structural motifs with the compound , highlights the potential for developing novel herbicides for agricultural use. The study focuses on optimizing synthesis routes for better efficacy and environmental safety (Yang, Ye, & Lu, 2008).
Anticonvulsant Activity
The exploration of tetrahydrothieno[3,2-c]pyridines and related compounds for anticonvulsant activities underscores the potential of such molecules in therapeutic applications, especially for conditions like epilepsy. The structure-activity relationship analysis provides a foundation for designing more effective anticonvulsant drugs (Ohkubo et al., 1996).
properties
IUPAC Name |
methyl 4-[(6-benzyl-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S.ClH/c1-31-24(30)17-9-7-16(8-10-17)22(29)26-23-20(21(25)28)18-11-12-27(14-19(18)32-23)13-15-5-3-2-4-6-15;/h2-10H,11-14H2,1H3,(H2,25,28)(H,26,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXXNKVNQLEIJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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